Cas no 887267-88-1 (2-Amino-2-(trifluoromethyl)hex-5-enoic acid)

2-Amino-2-(trifluoromethyl)hex-5-enoic acid structure
887267-88-1 structure
商品名:2-Amino-2-(trifluoromethyl)hex-5-enoic acid
CAS番号:887267-88-1
MF:C7H10F3NO2
メガワット:197.155012607574
CID:4718566

2-Amino-2-(trifluoromethyl)hex-5-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-Amino-2-(trifluoromethyl)hex-5-enoic acid
    • SBB092121
    • PC2044
    • インチ: 1S/C7H10F3NO2/c1-2-3-4-6(11,5(12)13)7(8,9)10/h2H,1,3-4,11H2,(H,12,13)
    • InChIKey: MLXADZMZFZNQRT-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C(=O)O)(CCC=C)N)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 214
  • トポロジー分子極性表面積: 63.3

2-Amino-2-(trifluoromethyl)hex-5-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659194-1g
2-Amino-2-(trifluoromethyl)hex-5-enoic acid
887267-88-1 98%
1g
¥7043.00 2024-04-26

2-Amino-2-(trifluoromethyl)hex-5-enoic acid 関連文献

2-Amino-2-(trifluoromethyl)hex-5-enoic acidに関する追加情報

Introduction to 2-Amino-2-(trifluoromethyl)hex-5-enoic acid (CAS No. 887267-88-1)

2-Amino-2-(trifluoromethyl)hex-5-enoic acid, identified by the chemical identifier CAS No. 887267-88-1, is a fluorinated branched-chain α,β-unsaturated amino acid derivative. This compound has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis due to its unique structural features and potential biological activities. The presence of both an amino group and a trifluoromethyl substituent on the α-carbon, combined with the conjugated double bond system, imparts distinct electronic and steric properties that make it a valuable scaffold for drug discovery and material science applications.

The molecular structure of 2-Amino-2-(trifluoromethyl)hex-5-enoic acid consists of a six-carbon backbone with a double bond between the fifth and sixth carbons, an amino group at the second carbon, and a trifluoromethyl group also at the second carbon. This configuration results in a highly reactive and versatile molecule that can participate in various chemical transformations, including condensation reactions, Michael additions, and enolate formation. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug molecules, making this compound a promising candidate for medicinal chemistry investigations.

In recent years, there has been growing interest in fluorinated amino acids due to their ability to modulate enzyme activity and improve pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can influence the conformational flexibility of molecules, alter their lipophilicity, and enhance their interaction with biological targets. 2-Amino-2-(trifluoromethyl)hex-5-enoic acid exemplifies these properties, offering researchers a flexible platform for designing novel bioactive compounds.

One of the most compelling aspects of 2-Amino-2-(trifluoromethyl)hex-5-enoic acid is its potential as a building block for the synthesis of more complex molecules. Its dual functionality allows for the facile introduction of additional substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of heterocyclic scaffolds commonly found in pharmaceuticals. Furthermore, the conjugated system can be exploited in photoredox catalysis, opening avenues for the development of photochemically active materials.

Recent research has highlighted the utility of 2-Amino-2-(trifluoromethyl)hex-5-enoic acid in the development of enzyme inhibitors. The combination of an amino group and a trifluoromethyl group provides multiple interaction points with biological targets, allowing for precise tuning of binding affinities. For instance, studies have shown that derivatives of this compound can exhibit inhibitory activity against various proteases and kinases by mimicking natural substrates or by disrupting enzyme active sites through steric hindrance imposed by the trifluoromethyl group.

The synthesis of 2-Amino-2-(trifluoromethyl)hex-5-enoic acid can be achieved through multiple routes, each offering distinct advantages depending on scalability and purity requirements. One common approach involves the condensation of trifluoroacetyl chloride with an appropriate enamine precursor followed by hydrolysis and decarboxylation steps. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce fluorinated side chains onto pre-formed enolic esters. These synthetic strategies highlight the compound's adaptability to different synthetic methodologies.

The applications of 2-Amino-2-(trifluoromethyl)hex-5-enoic acid extend beyond pharmaceuticals into materials science. Its ability to form stable radicals due to its unsaturated structure makes it a candidate for polymer stabilization and flame retardants. Additionally, its fluorinated nature contributes to enhanced thermal stability and chemical resistance in polymeric materials.

In conclusion, 2-Amino-2-(trifluoromethyl)hex-5-enoic acid (CAS No. 887267-88-1) is a multifaceted compound with significant potential in drug discovery and material science. Its unique structural features enable diverse applications ranging from enzyme inhibition to polymer stabilization. As research continues to uncover new synthetic pathways and biological activities, this compound is poised to remain at the forefront of innovation in chemical biology.

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